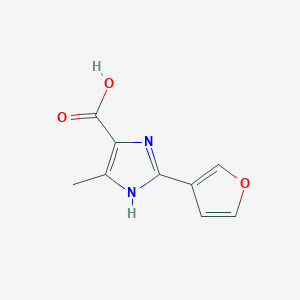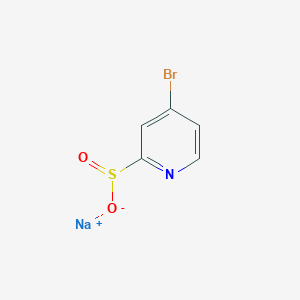
Sodium 4-bromopyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-bromopyridine-2-sulfinate is a chemical compound with significant utility in organic synthesis. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and sulfonate functional groups. This compound is particularly valuable due to its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 4-bromopyridine-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with sodium sulfinate under specific conditions. The reaction typically requires a catalyst, such as copper bromide (CuBr2), and is conducted in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-bromopyridine-2-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3), typically in polar aprotic solvents like DMSO.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are often used.
Major Products:
Substitution Reactions: Products include various substituted pyridines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Sodium 4-bromopyridine-2-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which sodium 4-bromopyridine-2-sulfinate exerts its effects is primarily through its reactivity in chemical reactions. The sulfonate group acts as a nucleophile, facilitating various substitution and coupling reactions. The bromine atom can be readily replaced by other functional groups, enabling the formation of diverse chemical structures .
Vergleich Mit ähnlichen Verbindungen
- Sodium 4-chloropyridine-2-sulfinate
- Sodium 4-fluoropyridine-2-sulfinate
- Sodium 4-iodopyridine-2-sulfinate
Comparison: Sodium 4-bromopyridine-2-sulfinate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chlorinated and fluorinated counterparts, it offers better reactivity in certain coupling reactions, while being more stable than the iodinated variant .
Eigenschaften
Molekularformel |
C5H3BrNNaO2S |
|---|---|
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
sodium;4-bromopyridine-2-sulfinate |
InChI |
InChI=1S/C5H4BrNO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
WMFCXBWIBGYIEN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN=C(C=C1Br)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


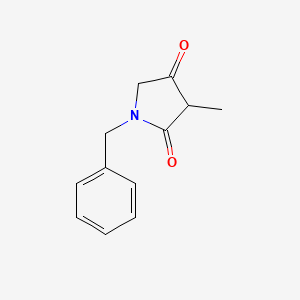
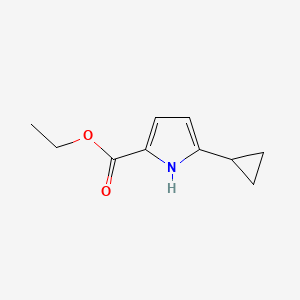
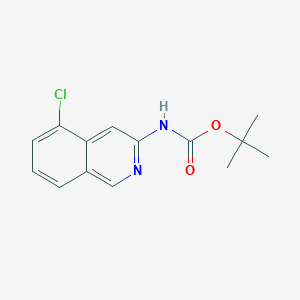

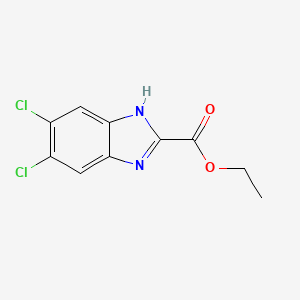
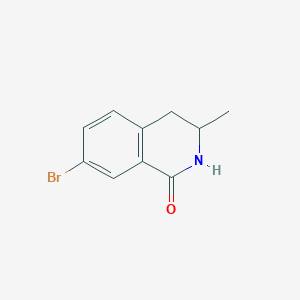
![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)
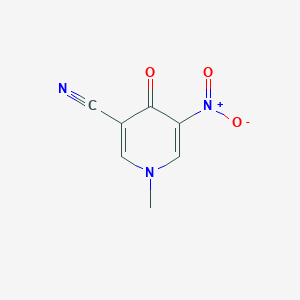
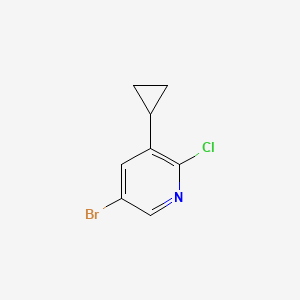
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
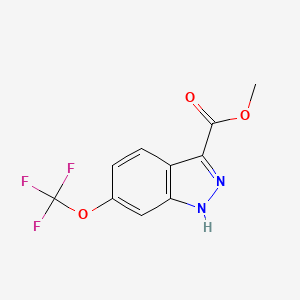
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
